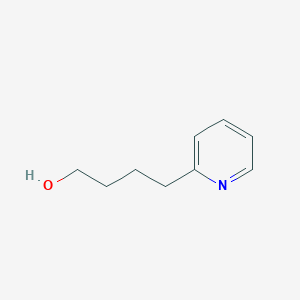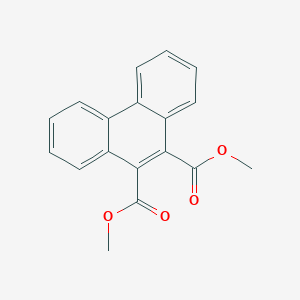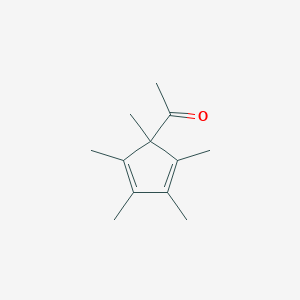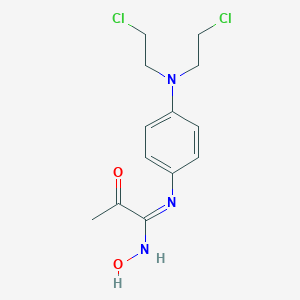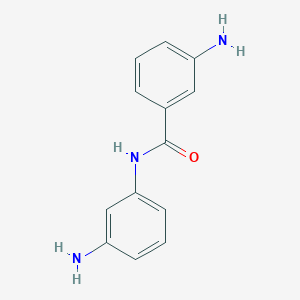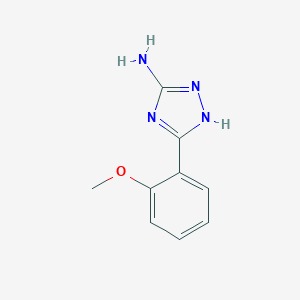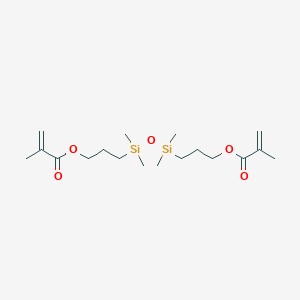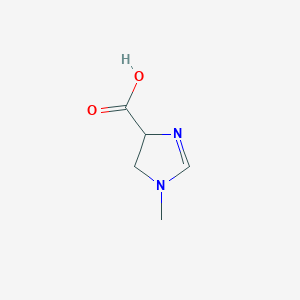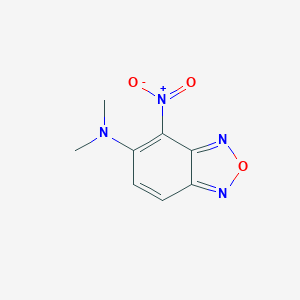
Benzofurazan, 5-(dimethylamino)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofurazan, 5-(dimethylamino)-4-nitro- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 225.2 g/mol.
Mecanismo De Acción
Benzofurazan, 5-(dimethylamino)-4-nitro- acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. The compound is excited by light, and the excited state is stabilized by the electron-donating dimethylamino group. The excited state of the compound reacts with ROS, resulting in a decrease in fluorescence intensity. The compound also undergoes a PET process in response to changes in pH, resulting in a change in fluorescence intensity. As a NO donor, Benzofurazan, 5-(dimethylamino)-4-nitro- releases NO in response to light, which has been shown to have vasodilatory effects.
Efectos Bioquímicos Y Fisiológicos
Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce ROS levels in cells, which can help prevent oxidative stress-related diseases. It has also been shown to have vasodilatory effects, which can help reduce blood pressure and improve cardiovascular health. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have anti-inflammatory effects, which can help reduce inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzofurazan, 5-(dimethylamino)-4-nitro- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in ROS and pH levels. The compound is also easy to synthesize, and the synthesis method has been optimized to produce high yields. However, Benzofurazan, 5-(dimethylamino)-4-nitro- has some limitations. It is light-sensitive and can be easily degraded, which can affect its accuracy as a probe. Additionally, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Benzofurazan, 5-(dimethylamino)-4-nitro-. One potential direction is the development of more stable derivatives of the compound that can be used as fluorescent probes. Another potential direction is the use of the compound as a NO donor in the treatment of cardiovascular diseases. Additionally, the compound could be used as a tool for studying the role of ROS and pH in disease development. Further research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Conclusion
In conclusion, Benzofurazan, 5-(dimethylamino)-4-nitro- is a unique chemical compound that has potential applications in scientific research. The compound has been extensively studied for its use as a fluorescent probe for the detection of ROS and pH changes in cells. Additionally, it has been shown to have vasodilatory and anti-inflammatory effects. While the compound has some limitations, it has several advantages for lab experiments. Future research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Métodos De Síntesis
Benzofurazan, 5-(dimethylamino)-4-nitro- is synthesized using a two-step process. The first step involves the reaction of 4-nitrophenylhydrazine with 2-chlorobenzoyl chloride to form 2-(4-nitrophenyl) hydrazinylbenzoic acid. The second step involves the reaction of 2-(4-nitrophenyl) hydrazinylbenzoic acid with dimethylamine to form Benzofurazan, 5-(dimethylamino)-4-nitro-. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Benzofurazan, 5-(dimethylamino)-4-nitro- has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. The compound has also been used as a pH-sensitive fluorescent probe for the detection of pH changes in cells. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been used as a nitric oxide (NO) donor in the treatment of cardiovascular diseases.
Propiedades
Número CAS |
18378-28-4 |
|---|---|
Nombre del producto |
Benzofurazan, 5-(dimethylamino)-4-nitro- |
Fórmula molecular |
C8H8N4O3 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |
Clave InChI |
HKZHOGJBXORQQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



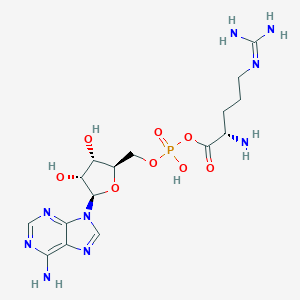
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)


